1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a compound characterized by its unique structure, which includes a bromo substituent and an amino group. The molecular formula for this compound is , and it has a molecular weight of approximately 239.12 g/mol. The presence of the amino group suggests potential for various
1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene exhibits various biological activities:
The synthesis of 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene can be achieved through several methods:
The compound has potential applications in various fields:
Studies on the interactions of 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene with biological systems are crucial:
Several compounds share structural similarities with 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene | Structure | 0.96 | Lacks amino group; primarily explored for material applications. |
| 5-Bromo-2,3-dihydro-1H-indene | Structure | 0.91 | Different bromination pattern; studied for its electronic properties. |
| 2-Aminoindene Derivatives | Varies | Varies | Focused on neuroprotective effects; variations in amino substituents lead to different biological activities. |
| 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | Varies | 0.89 | Ketone functionality changes reactivity profile significantly compared to indenes. |
This comparison illustrates that while these compounds share certain features, the presence of specific functional groups like amino or bromo groups gives each compound unique properties and potential applications.
Electrophilic bromination remains the cornerstone for introducing bromine at the 6-position of the indene scaffold. Recent studies demonstrate that para-selectivity is achievable through steric and electronic modulation of the indene core. For 3,3-dimethyl-substituted indenes, the dimethyl groups create a steric environment that directs electrophilic attack to the 6-position, as predicted by computational models of charge distribution [4].
Regioselective bromination using N-bromosuccinimide (NBS) in tetrahydrofuran achieves 89% yield with <5% ortho-brominated byproducts when conducted at −20°C [4]. This temperature-dependent selectivity aligns with transition-state stabilization theories, where lower temperatures favor kinetic control over thermodynamic product distributions. Alternative brominating agents like bromodimethylsulfonium bromide show reduced positional specificity (72% para-selectivity) compared to NBS systems [4].
A comparative analysis of bromination methods reveals critical performance metrics:
| Brominating Agent | Solvent | Temperature | Para-Selectivity | Yield |
|---|---|---|---|---|
| NBS | THF | −20°C | 94% | 89% |
| Br₂ | CCl₄ | 25°C | 82% | 75% |
| DBDMH | Acetonitrile | 0°C | 78% | 68% |
Table 1: Comparative performance of bromination reagents for 6-position functionalization [4] [5].
Microwave-assisted bromination reduces reaction times from 16 hours to 45 minutes while maintaining 85% yield, though scalability challenges persist for industrial applications [5].
Direct amination of bromo-indene intermediates employs Ullmann-type coupling under palladium catalysis. Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand), primary amines install at the 1-position with 92% conversion efficiency [2]. Copper-mediated methods prove effective for secondary amines, achieving 84% yield with 2-picolinic acid as a stabilizing ligand [3].
A breakthrough methodology utilizes temporary directing groups to enhance amination precision. The 3,3-dimethyl substituents act as inherent steric directors, enabling ligand-free amination at 110°C with 78% isolated yield [2]. Kinetic studies reveal first-order dependence on both indene and amine concentrations, suggesting a concerted metalation-deprotonation mechanism.
Protecting group strategies significantly impact reaction outcomes:
Chiral phosphoric acid catalysts induce enantioselectivity during indene ring formation. The Hayashi-Jørgensen catalyst system achieves 88% ee in the cyclization of prochiral dienyl precursors [3]. Metal-organic frameworks (MOFs) incorporating chiral β-diketonate ligands demonstrate 92% enantiomeric excess at 0.5 mol% catalyst loading.
Dynamic kinetic resolution during bromo-amination sequences produces single diastereomers with >99:1 dr. This process leverages the conformational rigidity of 3,3-dimethyl groups to lock the indene scaffold into reactive conformations [3]. Transition-state modeling shows 4.2 kcal/mol energy difference between favored and disfavored pathways, explaining the observed stereochemical outcomes.
Solvent-free mechanochemical synthesis reduces E-factor by 78% compared to traditional methods. Ball-milling the indene precursor with KBr and Oxone® generates the bromo derivative in 82% yield without organic solvents [4]. Life-cycle assessment shows 43% reduction in cumulative energy demand versus solution-phase routes.
Continuous-flow systems achieve 94% conversion using immobilized NBS on silica gel, enabling catalyst recycling for 15 batches without activity loss [5]. Photocatalytic bromination with visible light and HBr/O₂ minimizes waste, producing only H₂O as byproduct [4]. These methods align with 8 of the 12 Principles of Green Chemistry, particularly atom economy and renewable feedstocks.
The computed partition coefficient XLogP3-AA value of 2.8 for 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene indicates moderate lipophilicity [1]. This value positions the compound in an intermediate range between hydrophilic and lipophilic behavior, suggesting reasonable solubility in both aqueous and organic media. The topological polar surface area of 26 Ų reflects the contribution of the amino group as the primary polar functionality [1]. The presence of a single hydrogen bond donor and acceptor from the amino group contributes to the compound's polar surface area and influences its solvation behavior.
The compound's solubility profile is expected to be similar to related indene derivatives, which are typically soluble in organic solvents such as ethanol, ether, and dichloromethane . The bromine substitution at the 6-position and the geminal dimethyl groups at the 3-position contribute to the overall hydrophobic character while the amino group provides sites for hydrogen bonding interactions with protic solvents.
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.8 | PubChem computed value [1] |
| Topological Polar Surface Area | 26 Ų | Computed by Cactvs 3.4.8.18 [1] |
| Hydrogen Bond Donors | 1 | Amino group [1] |
| Hydrogen Bond Acceptors | 1 | Amino nitrogen [1] |
| Rotatable Bonds | 0 | Rigid bicyclic structure [1] |
The thermal stability of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is influenced by both its indene backbone structure and the presence of the bromine substituent. Studies on indene thermal decomposition reveal that the decomposition process typically occurs over the temperature range of 1150-1900 K under shock wave conditions [3]. The primary decomposition products include methane, acetylene, benzene, and naphthalene, with smaller quantities of various hydrocarbon fragments [3].
The incorporation of bromine significantly affects thermal stability by reducing the thermodynamic phase stability of the compound [4] [5]. Research on bromine-containing systems demonstrates that halide vacancy formation occurs at temperatures as low as 100°C, which is substantially lower than non-brominated analogs [4]. This reduced thermal stability is attributed to the volatilization of bromine-containing fragments, leading to irreversible transformations.
The decomposition mechanism for indene derivatives involves hydrogen atom attachment to the π-bond in the five-membered ring, followed by consecutive decomposition of the formed indanyl radical [3]. The kinetic scheme incorporates both cyclopentadiene decomposition pathways and indenyl radical channels, with 50 species and 74 elementary reactions reproducing the experimental product distribution [3].
| Thermal Parameter | Value/Description | Reference |
|---|---|---|
| Decomposition Temperature Range | 1150-1900 K | Laskin & Lifshitz [3] |
| Primary Products | CH₄, C₂H₂, C₆H₆, naphthalene | Shock tube GC-MS analysis [3] |
| Bromine Effect | Reduced stability, vacancy formation at 100°C | Bromine incorporation studies [4] |
| Mechanism | H-atom attachment followed by radical decomposition | Kinetic modeling [3] |
The crystallographic behavior of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene can be predicted based on structural analogs and halogenated indene derivatives. Studies of 6-bromo-indan-1-one reveal that bromine-substituted indene derivatives exhibit unique intermolecular packing motifs compared to their chlorine analogs [6]. The bromine derivative demonstrates offset face-to-face π-stacking interactions, along with C-H⋯O, C-H⋯Br, and Br⋯O interactions [6].
The compound is expected to crystallize in a monoclinic crystal system, similar to other brominated indene derivatives [7]. The presence of the amino group introduces additional hydrogen bonding possibilities, particularly N-H⋯Br interactions and conventional hydrogen bonding with other amino groups. These interactions, combined with halogen bonding from the bromine substituent, create a complex network of intermolecular forces that stabilize the crystal structure.
Polymorphism is anticipated given the structural complexity and multiple interaction sites. Studies on indantrione dioxime solvates demonstrate that indene-related compounds can form multiple polymorphic forms with different solvents [8]. The amino functionality provides additional sites for solvate formation, potentially leading to various crystal forms depending on crystallization conditions.
| Crystallographic Feature | Expected Behavior | Reference |
|---|---|---|
| Crystal System | Monoclinic | Similar bromo-indene structures [7] |
| Space Group | P2₁/n (predicted) | Brominated aromatic patterns [6] |
| Packing Motif | Offset π-stacking with halogen bonding | 6-bromo-indan-1-one analysis [6] |
| Intermolecular Interactions | C-H⋯Br, N-H⋯Br, Br⋯O | Halogenated compound studies [6] |
| Polymorphism Potential | Multiple forms with different solvents | Indene derivative polymorphism [8] |
The electrochemical behavior of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is governed by both the reducible bromine functionality and the oxidizable amino group. Electrochemical studies of halogenated aromatic compounds indicate that the reduction potential for bromine-containing aromatics typically ranges from -1.8 to -2.2 V versus the standard calomel electrode [9]. The reduction mechanism involves a two-electron irreversible process leading to carbon-bromine bond cleavage through radical anion formation [9].
The amino group contributes oxidative electrochemical activity, with primary amines typically showing oxidation potentials in the range of +0.8 to +1.2 V versus the standard calomel electrode [10]. This oxidation process involves electron abstraction from the nitrogen lone pair, potentially leading to radical cation formation and subsequent chemical transformations.
Electrochemical dehalogenation represents a significant pathway for this compound, with the bromine atom being susceptible to reductive cleavage under cathodic conditions [11] [12]. Studies on halogenated alkanes and aromatic compounds demonstrate that bromine substituents exhibit higher reactivity toward electrochemical reduction compared to chlorine analogs, following the reactivity order: iodine > bromine > chlorine [11].
The compound's electrochemical stability is moderate, as it is subject to both oxidative processes at the amino group and reductive dehalogenation at the bromine site. This dual reactivity makes it potentially useful for electrochemical synthetic applications while limiting its stability under electrochemical conditions.
| Electrochemical Property | Value/Range | Reference |
|---|---|---|
| Reduction Potential (vs. SCE) | -1.8 to -2.2 V | Halogenated aromatic studies [9] |
| Oxidation Potential (vs. SCE) | +0.8 to +1.2 V | Primary amine electrochemistry [10] |
| Reduction Mechanism | Two-electron irreversible | Electrochemical dehalogenation [9] |
| Dehalogenation Pathway | C-Br bond cleavage via radical anion | Reductive dehalogenation studies [11] |
| Electrochemical Stability | Moderate (dual reactivity sites) | Combined functionality analysis [12] |